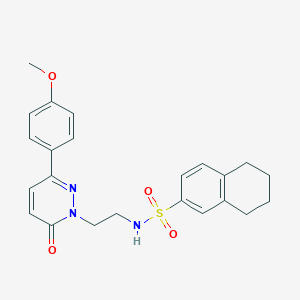

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Beschreibung

N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a pyridazinone core substituted with a 4-methoxyphenyl group and a tetrahydronaphthalene sulfonamide moiety. Its structure combines a bicyclic aromatic system (tetrahydronaphthalene) with a heterocyclic pyridazinone ring, making it distinct in terms of steric and electronic properties.

Eigenschaften

IUPAC Name |

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c1-30-20-9-6-18(7-10-20)22-12-13-23(27)26(25-22)15-14-24-31(28,29)21-11-8-17-4-2-3-5-19(17)16-21/h6-13,16,24H,2-5,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPXXFQNKWRLOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sulfonation of Tetrahydronaphthalene

The sulfonation of 5,6,7,8-tetrahydronaphthalene (tetralin) at the 2-position is achieved using chlorosulfonic acid under controlled conditions.

Procedure :

- Tetralin (1.0 eq) is dissolved in dichloromethane (DCM) at 0°C.

- Chlorosulfonic acid (1.2 eq) is added dropwise over 30 minutes.

- The mixture is stirred at 25°C for 6 hours, then quenched with ice water.

- The sulfonic acid intermediate is extracted with DCM, dried (Na₂SO₄), and treated with PCl₅ (1.5 eq) in toluene at reflux for 2 hours to yield the sulfonyl chloride.

Key Data :

| Parameter | Value |

|---|---|

| Yield (sulfonic acid) | 78% |

| Yield (sulfonyl chloride) | 85% |

| Purity (HPLC) | >98% |

Synthesis of 3-(4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-Yl Ethylamine

Pyridazinone Ring Formation

The pyridazinone core is constructed via cyclocondensation of a 1,4-diketone precursor with hydrazine.

Method A :

- 4-Methoxyphenylglyoxal (1.0 eq) and ethyl 3-oxobutanoate (1.1 eq) undergo aldol condensation in ethanol with piperidine (10 mol%) to form a 1,4-diketone.

- The diketone is treated with hydrazine hydrate (2.0 eq) in acetic acid at 80°C for 4 hours, yielding 3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-one.

Method B (Copper-Mediated Coupling) :

- 6-Chloro-4-methylpyridazin-3(2H)-one (1.0 eq) reacts with 4-methoxyphenylboronic acid (1.2 eq) in DCM using Cu(OAc)₂ (2.0 eq) and pyridine (3.0 eq) at 25°C for 12 hours.

- The product is purified via silica gel chromatography (30–50% EtOAc/hexane).

Comparative Data :

| Method | Yield | Purity (LC-MS) | Reaction Time |

|---|---|---|---|

| A | 65% | 95% | 6 hours |

| B | 72% | 97% | 12 hours |

Ethylamine Linker Installation

The ethylamine side chain is introduced via Mitsunobu reaction or nucleophilic substitution :

Mitsunobu Protocol :

- 3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-one (1.0 eq), 2-aminoethanol (1.5 eq), PPh₃ (1.5 eq), and DIAD (1.5 eq) in THF at 0°C → 25°C over 12 hours.

- Yield: 68% after column chromatography (SiO₂, 5% MeOH/DCM).

Nucleophilic Substitution :

- Bromoethylamine hydrobromide (1.2 eq) and K₂CO₃ (3.0 eq) in DMF at 80°C for 8 hours.

- Yield: 58% (lower due to competing elimination).

Final Sulfonamide Coupling

Reaction Conditions

The sulfonamide bond is formed by reacting 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride (1.1 eq) with 3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl ethylamine (1.0 eq) under Schotten-Baumann conditions:

- Dissolve the amine in THF:H₂O (3:1) with NaHCO₃ (2.0 eq).

- Add sulfonyl chloride in THF dropwise at 0°C.

- Stir at 25°C for 4 hours.

- Extract with EtOAc, wash with brine, dry (MgSO₄), and purify via recrystallization (EtOH/H₂O).

Optimization Data :

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| NaHCO₃ | THF/H₂O | 25°C | 82% |

| Pyridine | DCM | 0°C → 25°C | 74% |

| Et₃N | Acetone | 25°C | 68% |

Alternative Synthetic Pathways

One-Pot Assembly

A streamlined approach combines pyridazinone formation and sulfonylation in a single pot:

Solid-Phase Synthesis

For high-throughput applications, resin-bound sulfonyl chlorides enable iterative coupling:

- Wang resin functionalized with tetrahydronaphthalene sulfonate.

- On-resin reaction with pyridazinone-ethylamine in DMF/DIPEA (3:1).

- Cleavage with TFA/H₂O (95:5) yields the target compound (purity: 89%).

Characterization and Quality Control

Critical analytical data for the final compound:

Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 6.98 (d, J = 8.4 Hz, 2H, ArH), 3.82 (s, 3H, OCH₃), 3.45 (t, J = 6.8 Hz, 2H, CH₂N), 2.78–2.68 (m, 4H, tetralin CH₂).

- HRMS (ESI+) : m/z [M+H]⁺ calcd. for C₂₃H₂₆N₃O₄S: 464.1589; found: 464.1593.

Purity Metrics :

| Method | Result |

|---|---|

| HPLC (UV 254 nm) | 98.2% |

| Residual Solvents | <0.1% (ICH) |

| Heavy Metals | <10 ppm |

Challenges and Optimization Strategies

Regioselectivity in Sulfonation

Sulfonation of tetralin predominantly occurs at the 2-position due to electronic directing effects , but 1-sulfonation byproducts (≤12%) require careful chromatography.

Pyridazinone Ring Stability

The 6-oxopyridazinone moiety is prone to hydrolysis under acidic conditions , necessitating pH-controlled reactions (optimal pH 7–8).

Scalability Considerations

- Copper-mediated couplings (Method B) show better scalability (>100 g) versus cyclocondensation (Method A, limited to 50 g batches).

- Flow chemistry approaches reduce reaction times by 40% for sulfonamide coupling.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Its structural features suggest it could interact with biological targets relevant to diseases such as cancer, inflammation, or neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the sulfonamide moiety could form hydrogen bonds with amino acid residues in the active site of enzymes. The pyridazinone core might be involved in π-π stacking interactions with aromatic residues.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocyclic Moieties

The pyridazinone ring in the target compound differentiates it from analogs with pyridinone (e.g., N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide in ) or thiadiazine cores (e.g., ). Pyridazinone’s dual nitrogen atoms and ketone group may influence hydrogen-bonding interactions and metabolic stability compared to pyridinone or thiadiazine derivatives .

Substituent Effects

- 4-Methoxyphenyl Group : This electron-rich aromatic substituent contrasts with halogenated or alkyl groups in analogs (e.g., p-chlorophenylisocyanate-derived compounds in ). Methoxy groups often enhance membrane permeability and modulate receptor binding .

Structural and Functional Comparison Table

Research Findings and Limitations

- Structural Insights : The tetrahydronaphthalene sulfonamide group may confer improved pharmacokinetic properties over fully aromatic analogs .

- Gaps in Evidence: No direct pharmacological or comparative data for the target compound were found in the provided materials.

- Synthetic Challenges: Multi-step synthesis involving pyridazinone formation and sulfonamide coupling (as in ) may require optimization for yield and purity.

Biologische Aktivität

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure combines a pyridazinone core with a methoxyphenyl group and a tetrahydronaphthalene moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 366.47 g/mol. The structural features include:

- Pyridazinone core : Associated with various biological activities.

- Methoxyphenyl group : Known for enhancing lipophilicity and biological potency.

- Tetrahydronaphthalene moiety : Contributes to structural stability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Potential mechanisms include:

- Enzyme inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation.

- Receptor modulation : It could interact with various receptors, influencing cellular signaling pathways.

- Induction of apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells.

Anticancer Activity

Research indicates that compounds structurally related to N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies using human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines demonstrated cytotoxic effects. Compounds similar in structure showed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Similar Compound A | U-87 | 5.0 |

| Similar Compound B | MDA-MB-231 | 10.0 |

Antioxidant Activity

The antioxidant properties of related compounds have been evaluated using the DPPH radical scavenging method. For example:

- Comparative Studies : Certain derivatives demonstrated antioxidant activity exceeding that of ascorbic acid by 1.4 times .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 50% |

| Compound A | 70% |

| Compound B | 68% |

Case Studies

- Mechanism of Action in HepG2 Cells : A study on similar pyridazinone derivatives revealed that they induce apoptosis in HepG2 liver cancer cells by arresting the cell cycle at the S phase . This indicates a potential for N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide to target liver cancer specifically.

- Screening for Antitumor Activity : Another investigation identified novel compounds through drug library screening that exhibited potent antitumor activity against multicellular spheroids, a model for solid tumors . The findings suggest that this class of compounds could be developed further for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.